molecular formula C15H12N2O2S B11703573 (5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxoimidazolidin-4-one

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B11703573
M. Wt: 284.3 g/mol
InChI Key: GZASWRRNTPSZRU-WQLSENKSSA-N
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Description

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes a naphthalene ring, a methoxy group, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxoimidazolidin-4-one typically involves the condensation of 2-methoxynaphthalene-1-carbaldehyde with 2-thioxoimidazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group and the thioxoimidazolidinone ring can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted naphthalene or imidazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxoimidazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. Researchers are exploring its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties, making them suitable for various applications.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. Similarly, its anticancer activity may involve the disruption of signaling pathways critical for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(2-hydroxynaphthalen-1-yl)methylidene]-2-thioxoimidazolidin-4-one
  • (5Z)-5-[(2-chloronaphthalen-1-yl)methylidene]-2-thioxoimidazolidin-4-one
  • (5Z)-5-[(2-fluoronaphthalen-1-yl)methylidene]-2-thioxoimidazolidin-4-one

Uniqueness

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxoimidazolidin-4-one is unique due to the presence of the methoxy group on the naphthalene ring. This functional group can influence the compound’s reactivity and interactions with biological targets. Compared to its analogs with different substituents, the methoxy group may enhance its solubility and bioavailability, making it a more effective candidate for various applications.

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H12N2O2S/c1-19-13-7-6-9-4-2-3-5-10(9)11(13)8-12-14(18)17-15(20)16-12/h2-8H,1H3,(H2,16,17,18,20)/b12-8-

InChI Key

GZASWRRNTPSZRU-WQLSENKSSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)NC(=S)N3

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=S)N3

Origin of Product

United States

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